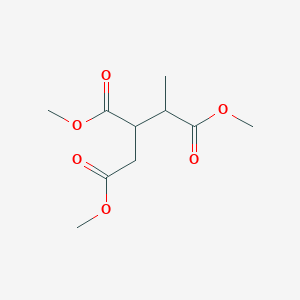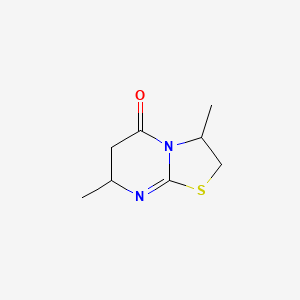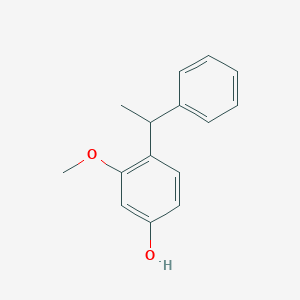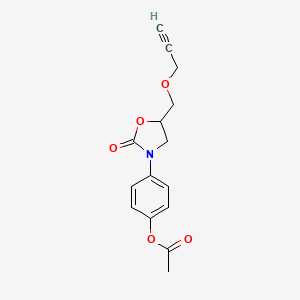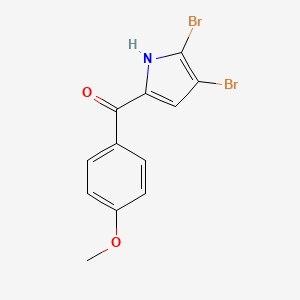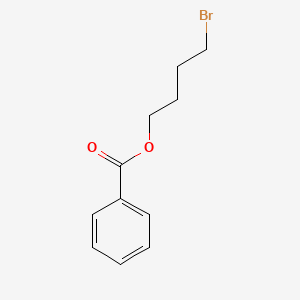
4-Bromobutyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromobutyl benzoate is an organic compound that belongs to the ester family It is characterized by the presence of a benzoate group attached to a 4-bromobutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromobutyl benzoate typically involves the esterification of benzoic acid with 4-bromobutanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows: [ \text{Benzoic Acid} + \text{4-Bromobutanol} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Bromobutyl benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 4-hydroxybutyl benzoate.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The benzoate group can be oxidized to benzoic acid derivatives under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Nucleophilic Substitution: 4-Hydroxybutyl benzoate.
Reduction: 4-Bromobutyl alcohol.
Oxidation: Benzoic acid derivatives.
Scientific Research Applications
4-Bromobutyl benzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of ester and bromine-containing compounds on biological systems.
Industrial Chemistry: It serves as a precursor for the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromobutyl benzoate involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ester group can undergo hydrolysis under acidic or basic conditions, leading to the formation of benzoic acid and 4-bromobutanol.
Comparison with Similar Compounds
4-Bromobutyl acetate: Similar in structure but contains an acetate group instead of a benzoate group.
4-Chlorobutyl benzoate: Contains a chlorine atom instead of a bromine atom.
Butyl benzoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Properties
CAS No. |
36978-34-4 |
|---|---|
Molecular Formula |
C11H13BrO2 |
Molecular Weight |
257.12 g/mol |
IUPAC Name |
4-bromobutyl benzoate |
InChI |
InChI=1S/C11H13BrO2/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |
InChI Key |
QYSDMATZBUXJMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14672155.png)

![Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate](/img/structure/B14672172.png)

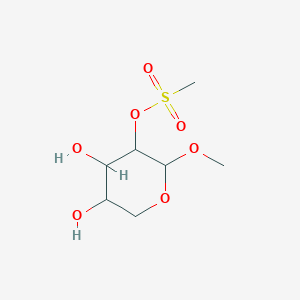
![Ethyl 4-[(4-fluorophenyl)imino]piperidine-1-carboxylate](/img/structure/B14672186.png)

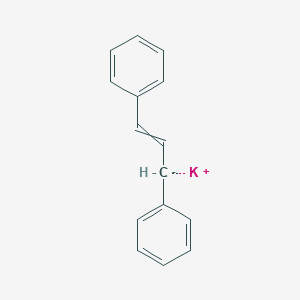
![2,4-Diamino-5-[2-naphthylthio]quinazoline](/img/structure/B14672211.png)
